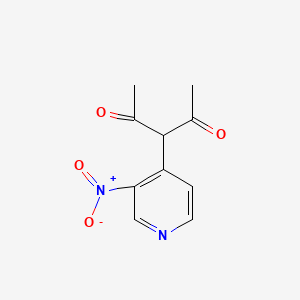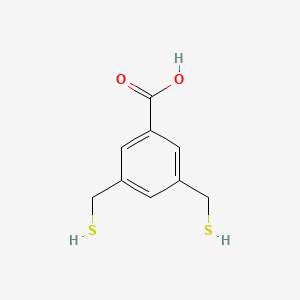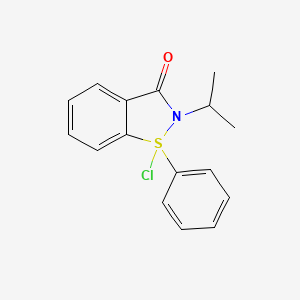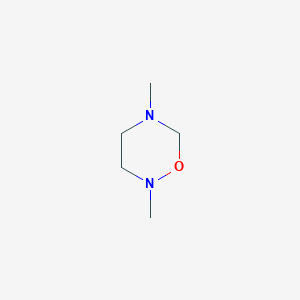
2,5-Dimethyl-1,2,5-oxadiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1,2,5-oxadiazinane is a heterocyclic compound that features a six-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,2,5-oxadiazinane derivatives involves the photochemical cycloaddition of nitrones with diaminomethanes . This reaction typically requires the presence of a photosensitizer and is carried out under mild conditions, making it an efficient and versatile approach.
Another method involves the retro-Cope elimination of allylamines and nitrones . This reaction is performed in an inert solvent and often yields excellent results. The process includes a Meisenheimer rearrangement, which is crucial for the formation of the oxadiazinane ring.
Industrial Production Methods
Industrial production methods for 2,5-dimethyl-1,2,5-oxadiazinane are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,2,5-oxadiazinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazinane oxides.
Reduction: Reduction reactions can convert oxadiazinane derivatives into their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxadiazinane oxides, while reduction produces amines.
Scientific Research Applications
2,5-Dimethyl-1,2,5-oxadiazinane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their pharmacological properties, including anti-parasitic activity.
Industry: Oxadiazinane derivatives are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1,2,5-oxadiazinane involves its interaction with specific molecular targets. For instance, in its role as an anti-schistosomal agent, it likely disrupts the metabolic pathways of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinane-2-thiones: These compounds share a similar ring structure but contain sulfur atoms instead of oxygen.
1,3,5-Oxadiazinane-4-thiones: These derivatives have additional functional groups that modify their chemical properties.
Uniqueness
2,5-Dimethyl-1,2,5-oxadiazinane is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
CAS No. |
66535-88-4 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2,5-dimethyl-1,2,5-oxadiazinane |
InChI |
InChI=1S/C5H12N2O/c1-6-3-4-7(2)8-5-6/h3-5H2,1-2H3 |
InChI Key |
UVNIGOCBBADALS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
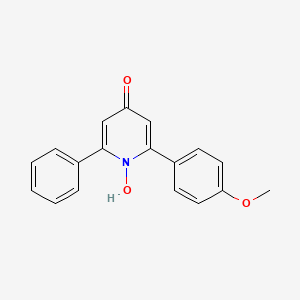


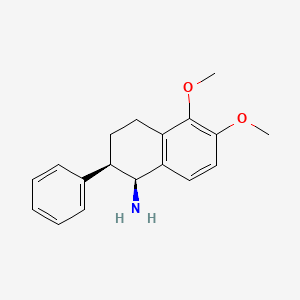

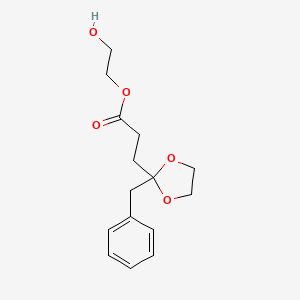
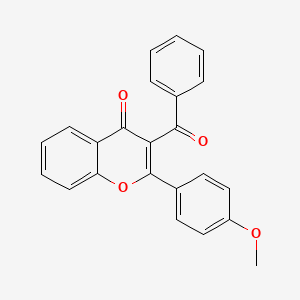
![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
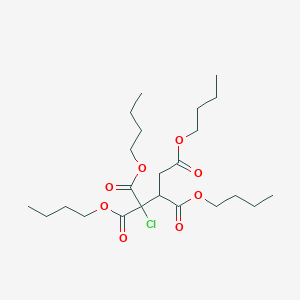
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
